5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one ring substituted with a 5-chloro-3-fluoropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-lactams or amino acids.
Introduction of the 5-Chloro-3-fluoropyridin-2-yl Group: This step involves the reaction of the pyrrolidin-2-one ring with 5-chloro-3-fluoropyridin-2-ylmethanol under suitable conditions to form the desired compound. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the C-O bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, potentially modifying the pyrrolidin-2-one ring or the pyridine substituent.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoropyridin-2-ylmethanol: A precursor in the synthesis of the target compound.
5-Chloro-2,3,6-trifluoropyridine: Another fluorinated pyridine derivative with similar reactivity.
2-Chloro-5-fluoropyrimidine: A structurally related compound used in various chemical syntheses.
Uniqueness
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to the combination of its pyrrolidin-2-one ring and the 5-chloro-3-fluoropyridin-2-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[(5-chloro-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSIHAJLNIBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.